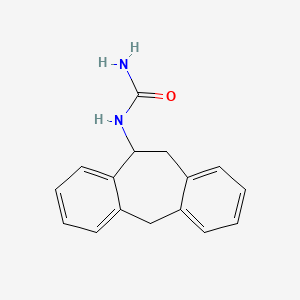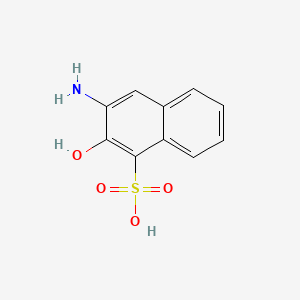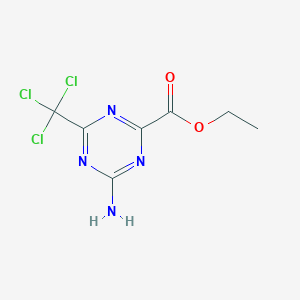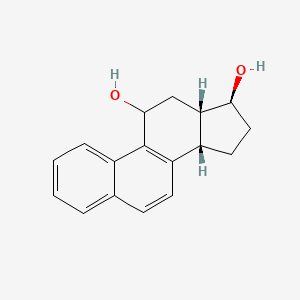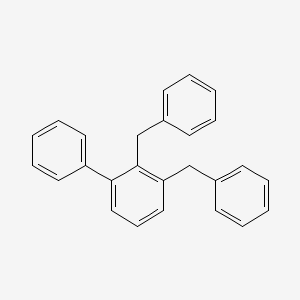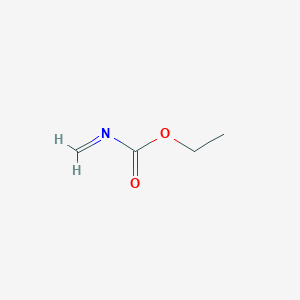
1-Methyl-1,1'-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes two cyclopropyl rings and four nitrile groups
准备方法
The synthesis of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl rings. The synthetic route may include the following steps:
Formation of Cyclopropyl Rings: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of Nitrile Groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Final Assembly: The final step involves the coupling of the cyclopropyl rings with the nitrile groups under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反应分析
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl rings provide rigidity to the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can be compared with similar compounds such as:
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylic acid: This compound has a carboxylic acid group instead of nitrile groups, which affects its reactivity and applications.
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylate: The ester derivative of the carboxylic acid, which has different solubility and stability properties.
The uniqueness of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile lies in its multiple nitrile groups, which provide a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
26530-58-5 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
3-cyclopropyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-9(8-2-3-8)10(4-12,5-13)11(9,6-14)7-15/h8H,2-3H2,1H3 |
InChI 键 |
ABMKIAACQGXLOD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


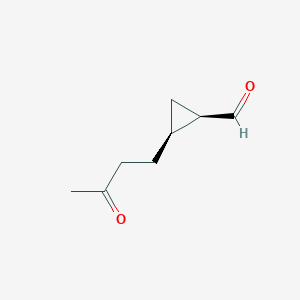
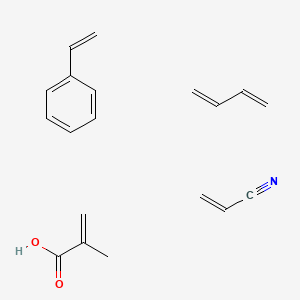
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
